Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride
Description
Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride is a tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 4, 7, and 8 of the aromatic ring. This compound belongs to a class of heterocyclic organic molecules with a bicyclic structure, combining a benzene ring fused to a pyridine-like ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
101670-58-0 |
|---|---|
Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one;chloride |
InChI |
InChI=1S/C9H9NO4.ClH/c11-5-2-1-4-6(12)3-10-9(14)7(4)8(5)13;/h1-2,6,11-13H,3H2,(H,10,14);1H |
InChI Key |
BMNBFRJBYVIOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(C=C2)O)O)C(=O)[NH2+]1)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydroisoquinolin-1-one derivatives, including the 4,7,8-trihydroxy substituted hydrochloride salt, typically proceeds via:
- Construction of the isoquinolinone core through regioselective cyclization.
- Introduction and protection of hydroxyl groups.
- Reduction steps to achieve the tetrahydro state.
- Formation of the hydrochloride salt for stability and isolation.
A key step is the Friedel-Crafts-type cyclization to form the B-ring of the isoquinolinone system, often mediated by isocyanate intermediates derived from N-Boc carbamates. This method has been shown to provide high regioselectivity and improved yields compared to classical imino triflate intermediates.
Regioselective Friedel-Crafts Cyclization via Isocyanate Intermediate
- Starting material: N-Boc carbamate derivatives.
- Reagents: Trifluoromethanesulfonic anhydride (Tf2O), 2-chloropyridine, Lewis acids such as BF3·Et2O.
- Conditions: Heating at mild temperatures (~35 °C) for extended periods (~20 h).
- Outcome: Formation of dihydroisoquinolin-1-one core with high regioselectivity (ratios up to 12.5:1) and yields around 76-90%.
The isocyanate intermediate is confirmed by IR spectroscopy (absorption ~2253 cm⁻¹). The addition of excess Lewis acid improves cyclization efficiency, especially for substrates with less nucleophilic aryl groups.
| Parameter | Optimal Conditions | Yield (%) | Regioselectivity (Ratio) |
|---|---|---|---|
| Tf2O equivalents | 1.1 equiv | 76-90 | 8.5:1 to 12.5:1 |
| 2-Chloropyridine equivalents | 1.5 equiv | ||
| Temperature | 35 °C | ||
| Reaction time | 20 h | ||
| Lewis acid additives | BF3·Et2O (excess) |
Source: Adapted from advanced synthetic protocols involving isocyanate intermediates for isoquinolin-1-one formation.
Hydroxyl Group Introduction and Protection/Deprotection
- Hydroxyl groups at positions 4, 7, and 8 are often introduced or revealed through demethylation and deacetylation steps.
- Demethylation can be achieved using trimethylsilyl chloride (TMSCl) and potassium iodide (KI), yielding approximately 75% conversion.
- Acetate protecting groups are removed using sodium methoxide (NaOMe) with yields around 95%.
These steps are crucial to obtain the free tri-hydroxylated isoquinolinone core before salt formation.
Reduction to Tetrahydro Isoquinolinone
- Sodium borohydride (NaBH4) is commonly used to reduce isoquinoline derivatives to their tetrahydro forms.
- This mild reducing agent selectively reduces the aromatic ring without affecting hydroxyl groups.
- The reaction is typically conducted in methanol or ethanol at low temperatures.
Formation of Hydrochloride Salt
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), often in an alcoholic solvent.
- This step enhances compound stability and facilitates purification.
- The hydrochloride salt is typically isolated as a hydrate.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. N-Boc carbamate formation | Standard carbamate synthesis | - | Precursor for cyclization |
| 2. Friedel-Crafts cyclization | Tf2O, 2-chloropyridine, BF3·Et2O, 35 °C, 20 h | 76-90 | High regioselectivity via isocyanate intermediate |
| 3. Demethylation | TMSCl/KI | ~75 | Reveals phenolic hydroxyl groups |
| 4. Deacetylation | NaOMe | ~95 | Removes acetate protecting groups |
| 5. Reduction to tetrahydro | NaBH4, MeOH or EtOH | - | Converts isoquinoline to tetrahydroisoquinoline |
| 6. Hydrochloride salt formation | HCl in alcoholic solvent | - | Yields stable hydrochloride salt hydrate |
Additional Notes from Literature
- Attempts to form alternative ring sizes (five- or seven-membered lactams) under similar conditions often yield complex mixtures, highlighting the specificity of the method for six-membered isoquinolinone rings.
- The reaction medium acidity and base equivalents critically influence both yield and regioselectivity.
- The method is adaptable to various substituted isoquinolin-1-ones, including β-carbolines and fused ring systems, indicating broad applicability.
- Alternative synthetic routes involving directed ortho-lithiation and subsequent cyclization have been reported for related isoquinoline derivatives, but these are less common for the tri-hydroxy tetrahydroisoquinolinone hydrochloride specifically.
Chemical Reactions Analysis
Types of Reactions
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Scientific Research Applications
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The trihydroxy substitution pattern suggests antioxidant or metal-chelating activity, warranting studies similar to those on Palonosetron’s 5-HT3 antagonism .
- Synthetic Optimization: Development of regioselective hydroxylation methods could improve yield and purity, addressing challenges noted in tetrahydroisoquinoline synthesis .
Biological Activity
Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride (commonly referred to as tetrahydroisoquinoline or THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₁₁N·HCl
- Molecular Weight : 133.1903 g/mol
- CAS Number : 91-21-4
Tetrahydroisoquinoline derivatives exhibit various mechanisms of action that contribute to their biological activities:
- Antiviral Activity : Recent studies have shown that certain THIQ derivatives possess antiviral properties against SARS-CoV-2. For instance, compounds synthesized from the THIQ scaffold demonstrated effective suppression of viral replication in Vero E6 cells with half-maximal effective concentrations (EC₅₀) as low as 2.78 μM .
- Neuroprotective Effects : THIQs have been investigated for their neuroprotective properties in models of neurodegenerative diseases. They may modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress .
- Antimicrobial Properties : Isoquinoline derivatives have shown activity against various pathogens, including bacteria and fungi. Their structural diversity allows for the optimization of antimicrobial potency through modifications in their chemical structure .
Biological Activities
The following table summarizes the key biological activities associated with isoquinolin-1-one derivatives:
Case Studies
- SARS-CoV-2 Inhibition : A study focused on novel THIQ-based compounds showed that one derivative significantly inhibited SARS-CoV-2 replication in vitro. The compound displayed a selective index (SI) exceeding 63.49, indicating a favorable safety profile compared to standard treatments like chloroquine .
- Neuroprotection in Animal Models : Research involving animal models has demonstrated that THIQs can reduce cognitive decline associated with neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation .
- Antimicrobial Efficacy : A series of experiments highlighted the effectiveness of THIQ derivatives against resistant strains of bacteria, suggesting their potential as new antimicrobial agents in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
